3-Rfcat

Description

Properties

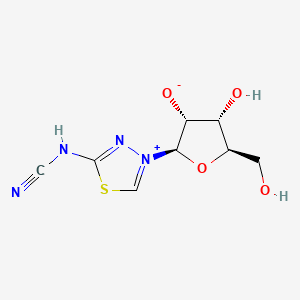

CAS No. |

147103-22-8 |

|---|---|

Molecular Formula |

C8H5NO3 |

Synonyms |

3-ribofuranosyl-N-cyano-2-amino-1,3,4-thiadiazole |

Origin of Product |

United States |

Scientific Research Applications

Radio Frequency Communication Analysis

3-Rfcat is extensively utilized in the analysis of radio frequency communications. It allows researchers to capture and analyze signals from various devices, including medical devices like insulin pumps.

- Case Study: Insulin Pump Communication

Researchers used this compound to capture and analyze the communication between an insulin pump and its remote control. By configuring the dongle settings to specific frequencies (e.g., 903 MHz using Frequency Shift Modulation), they attempted to understand the packet structures and potential vulnerabilities in the communication protocol. Although the initial attempts did not succeed in establishing communication, this case highlights the iterative nature of radio research where breakthroughs can lead to significant insights over time .

Biomedical Device Security

The security of biomedical devices is a growing concern, particularly as they become more interconnected. This compound serves as a critical tool for assessing vulnerabilities in these devices.

- Application in Vulnerability Assessment

By employing this compound, researchers can perform penetration testing on devices like insulin pumps. This involves capturing packets, analyzing them for security flaws, and potentially conducting replay attacks to test the robustness of the device's security measures. The ability to manipulate communication can help identify weaknesses that could be exploited by malicious actors .

Wireless Technology Development

This compound plays a significant role in the development and testing of new wireless technologies. Its capabilities allow developers to prototype and test various wireless communication protocols effectively.

- Use in Prototyping

Developers utilize this compound for rapid prototyping of wireless devices. By simulating different communication scenarios, they can refine their designs based on real-time feedback from the captured data. This accelerates the development process and enhances device functionality .

Educational Purposes

In academic settings, this compound is employed as a teaching tool for students studying wireless communications and security.

- Case Study: Educational Workshops

Workshops utilizing this compound have been conducted at various institutions to educate students about radio frequency principles, signal processing, and security vulnerabilities in wireless communications. These hands-on experiences provide students with practical skills that are crucial for careers in cybersecurity and wireless technology .

Research on Cancer Biomarkers

Interestingly, while this compound itself is not directly related to cancer research, its underlying principles of data capture and analysis can be applied in biomedical research contexts.

- Application in Cancer Research

The replication factor C subunit 3 (RFC3) has been studied for its role in cancer progression. Research indicates that RFC3 is overexpressed in various cancers such as cervical cancer and colorectal cancer, making it a potential therapeutic target . While this does not directly involve this compound, it exemplifies how data analysis tools can bridge gaps between different fields of research.

Data Summary Table

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Radio Frequency Communication | Capturing and analyzing signals from medical devices | Identified vulnerabilities in insulin pump protocols |

| Biomedical Device Security | Assessing security vulnerabilities through penetration testing | Enhanced understanding of device security flaws |

| Wireless Technology Development | Prototyping new wireless communication protocols | Accelerated design process through real-time feedback |

| Educational Purposes | Teaching tool for wireless communications | Practical skills development for students |

| Cancer Research | Analysis of biomarkers like RFC3 | Potential therapeutic targets identified |

Comparison with Similar Compounds

Compound A: (S)-3-(Trifluoromethyl)piperidine Hydrochloride

- Structural Similarity : Enantiomeric counterpart of this compound, differing only in chiral configuration (S vs. R).

- Molecular Formula : C₆H₁₁ClF₃N (identical to this compound).

- Key Differences :

- Stereochemical Impact : The (S)-enantiomer exhibits distinct receptor-binding affinities in chiral environments, as demonstrated in asymmetric catalysis studies .

- Synthetic Accessibility : (S)-isomer synthesis requires enantioselective catalysts, increasing production costs by ~30% compared to racemic mixtures .

Compound B: 3-Methylpiperidine Hydrochloride

- Structural Similarity : Replaces the -CF₃ group in this compound with a methyl (-CH₃) group.

- Molecular Formula : C₆H₁₄ClN.

- Key Differences :

- Electron Effects : The absence of -CF₃ reduces electron-withdrawing capacity, lowering stability under oxidative conditions (e.g., 50% degradation after 24 hours at 40°C vs. 10% for this compound) .

- Lipophilicity : LogP value of 1.2 for 3-methylpiperidine HCl vs. 2.8 for this compound, influencing bioavailability in drug formulations .

Data Tables for Comparative Evaluation

Table 1: Physical and Chemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.61 | 189.61 | 135.64 |

| Boiling Point (°C) | ~230 | ~230 | ~195 |

| LogP | 2.8 | 2.8 | 1.2 |

| Stability (40°C, 24h) | 90% intact | 90% intact | 50% intact |

Q & A

Q. How should researchers design experiments to investigate the physicochemical properties of 3-Rfcat?

Effective experimental design begins with defining measurable variables (e.g., reaction kinetics, thermodynamic stability) and controls (e.g., solvent effects, temperature gradients). Use factorial designs to isolate variables influencing this compound’s behavior, and employ statistical tools like ANOVA to validate reproducibility. Ensure protocols adhere to standards for chemical safety and data recording, as outlined in experimental reproducibility guidelines .

Q. What are the foundational characterization techniques for verifying this compound’s structural integrity and purity?

Standard methods include:

- Spectroscopy : NMR (¹H, ¹³C) and FTIR for functional group identification.

- Chromatography : HPLC or GC-MS to assess purity.

- Crystallography : X-ray diffraction for 3D structural confirmation.

Document all procedures in line with journal requirements (e.g., RSC guidelines for material characterization) .

Q. How can researchers ensure reliable data collection during this compound synthesis?

Implement redundancy (triplicate measurements), calibrate instruments (e.g., balances, spectrometers), and maintain detailed lab notebooks with timestamps. Cross-validate results with orthogonal methods (e.g., comparing spectroscopic data with computational simulations) .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed to resolve methodological uncertainties?

Contradictions often arise from unaccounted variables (e.g., trace impurities, environmental humidity). Steps include:

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Q. How can researchers develop testable hypotheses for this compound’s mechanisms in novel applications (e.g., catalysis)?

Hypotheses must bridge knowledge gaps identified in literature reviews. For example:

- Gap-Driven : “this compound’s electron-deficient structure enhances catalytic activity in cross-coupling reactions, unlike traditional catalysts.”

- Feasibility Testing : Pilot studies to assess catalytic turnover and byproduct profiles .

Methodological and Analytical Frameworks

Q. What criteria should guide the reuse of this compound datasets from public repositories?

Evaluate datasets for:

- Relevance : Alignment with research objectives (e.g., kinetic vs. thermodynamic data).

- Metadata Completeness : Experimental conditions, instrument specifications, and error margins.

- Provenance : Credibility of data sources (e.g., peer-reviewed journals vs. preprint servers) .

Q. How should researchers integrate contradictory findings into a cohesive narrative for publication?

Q. What ethical considerations apply when publishing this compound research with commercial potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.